molecular formula C17H18N2O5S B3554837 METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3554837
M. Wt: 362.4 g/mol
InChI Key: FVXPYAJWSKHJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with carbamoyl, ethoxybenzamido, and methyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include ethyl chloroformate, carbamoyl chloride, and ethoxybenzoyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl and ethoxybenzamido groups can be reduced to amines.

    Substitution: The methyl and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 5-CARBAMOYL-2-(3-ETHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with different substituents, such as:

  • METHYL 5-CARBAMOYL-2-(3-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 5-CARBAMOYL-2-(3-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-carbamoyl-2-[(3-ethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-4-24-11-7-5-6-10(8-11)15(21)19-16-12(17(22)23-3)9(2)13(25-16)14(18)20/h5-8H,4H2,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXPYAJWSKHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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